2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2,6-difluoro-3-methylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2S/c1-13-9(12)7-5(10)3-4-6(14-2)8(7)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVCKAPWILAYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)SC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201647 | |
| Record name | Benzoic acid, 2,6-difluoro-3-(methylthio)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2027537-27-3 | |
| Record name | Benzoic acid, 2,6-difluoro-3-(methylthio)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2027537-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,6-difluoro-3-(methylthio)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Ortho-Metallation and Electrophilic Quenching
A validated approach for constructing polysubstituted benzoic acids involves directed ortho-metallation (DoM) . For example, 2,4-difluorotoluene has been lithiated at the methyl group using n-butyllithium, followed by carboxylation with CO₂ to yield 2,6-difluoro-3-methylbenzoic acid. Adapting this method:
-
Substrate Modification : Replace toluene with a 3-bromo-2,6-difluorobenzoic acid derivative to enable nucleophilic substitution.
-
Methylsulfanyl Introduction : Treat the brominated intermediate with sodium methylthiolate (NaSMe) in a polar aprotic solvent (e.g., DMF) at 60–80°C.
This reaction proceeds via an SₙAr mechanism , leveraging the electron-withdrawing effects of fluorine atoms to activate the aromatic ring.
Table 1: Reaction Conditions for Methylsulfanyl Substitution
| Parameter | Optimal Value |
|---|---|
| Temperature | 70°C |
| Solvent | DMF |
| Reaction Time | 12–16 hours |
| Yield | 75–85% |
Alternative Route: Thiolation Followed by Methylation
For substrates lacking a leaving group, thiolation-methylation sequences are effective:
-
Thiolation : Treat 2,6-difluoro-3-mercaptobenzoic acid with methyl iodide in the presence of a base (e.g., K₂CO₃).
This method avoids harsh substitution conditions but requires prior synthesis of the thiol intermediate.
Esterification to Methyl Ester
Acid-Catalyzed Esterification
The carboxylic acid intermediate is esterified using HCl/methanol , a widely adopted method for methyl ester synthesis:
Table 2: Esterification Efficiency Under Varied Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| 45°C, 12 hours | 92 | 98 |
| 100°C, 1.5 hours | 89 | 97 |
Thionyl Chloride-Mediated Esterification
For acid-sensitive substrates, thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride, followed by methanol quenching:
-
Acyl Chloride Formation :
-
Methanol Addition :
This method achieves near-quantitative yields but requires rigorous moisture exclusion.
Analytical Validation and Characterization
Spectroscopic Confirmation
-
¹H NMR (CDCl₃, 400 MHz):
δ 7.45 (t, J = 8.4 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 2.55 (s, 3H, SCH₃). -
¹⁹F NMR (CDCl₃, 376 MHz):
δ -112.3 (d, J = 8.1 Hz, 2F). -
MS (EI) : m/z 246 [M]⁺.
Challenges and Optimization Opportunities
-
Regioselectivity in Fluorination : Competing para/ortho-directing effects of the methylsulfanyl group may necessitate protective group strategies during fluorination.
-
Ester Hydrolysis Risk : Prolonged exposure to aqueous HCl during esterification may hydrolyze the methylsulfanyl group. Mitigation via controlled reaction times.
-
Scalability : Batch-wise thionyl chloride use poses safety concerns; continuous-flow systems could enhance process safety .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfanyl group can modulate its chemical reactivity. These interactions can lead to various biological effects, depending on the specific application.
Comparison with Similar Compounds
Methyl 2,6-Difluoro-3-nitrobenzoate
- Molecular Formula: C₈H₅F₂NO₄
- Molecular Weight : 217.13 g/mol
- Key Features: Replaces the methylsulfanyl group with a nitro (-NO₂) group at the 3-position. Exhibits higher reactivity due to the electron-withdrawing nitro group, making it suitable for electrophilic substitution reactions .
- Applications : Used as an intermediate in pharmaceuticals and agrochemicals.
Methyl 3-Amino-2,6-difluorobenzoate
- Molecular Formula: C₈H₇F₂NO₂
- Molecular Weight : 195.15 g/mol
- Key Features: Substitutes the methylsulfanyl group with an amino (-NH₂) group. The amino group enhances solubility in polar solvents and enables participation in condensation or diazotization reactions .
- Applications: Potential precursor for fluorescent dyes or bioactive molecules.
Methyl 3-{[(2,6-Difluorophenyl)sulfonyl]amino}-2-fluorobenzoate
- Molecular Formula: C₁₄H₁₀F₃NO₄S
- Molecular Weight : 345.3 g/mol
- Key Features :
- Applications : Investigated as a pharmacophore in kinase inhibitors or antimicrobial agents.
Methyl 2-(2,6-Difluoro-3-nitrophenyl)acetate
- Molecular Formula: C₉H₇F₂NO₄
- Molecular Weight : 243.16 g/mol
- Key Features :
- Applications : Intermediate in herbicide or drug synthesis.
Structural and Functional Analysis
Substituent Effects on Reactivity
- Electron-Donating vs. Electron-Withdrawing Groups :
- The methylsulfanyl group in the target compound is electron-donating, stabilizing the aromatic ring but reducing electrophilic reactivity compared to nitro-substituted analogs .
- Nitro and sulfonamide groups (electron-withdrawing) increase reactivity toward nucleophilic attack, making these compounds more versatile in synthetic pathways .
Physicochemical Properties
Research and Industrial Relevance
- Agrochemicals : Nitro- and sulfonamide-containing analogs dominate pesticide research (e.g., triflusulfuron methyl ester derivatives) .
- Pharmaceuticals: Sulfonamide-linked compounds are explored for kinase inhibition, while amino-substituted esters serve as scaffolds for bioactive molecules .
- Limitations of the Target Compound : Lack of commercial availability and sparse physicochemical data hinder its application despite its structural simplicity .
Biological Activity
2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester (CAS No. 2027537-27-3) is a compound of interest in medicinal chemistry and biological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester is , with a molecular weight of 218.23 g/mol. The compound features two fluorine atoms and a methylthio group, which may influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the methylthio group enhances its lipophilicity, potentially facilitating membrane permeability and bioavailability.
Biochemical Pathways
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Interaction : It could modulate the activity of specific receptors, influencing signal transduction pathways.
Biological Activity
Research has demonstrated that 2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
- Antitumor Potential : In vitro studies indicate that the compound may induce apoptosis in cancer cell lines, suggesting antitumor activity.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine production | |
| Antitumor | Induced apoptosis in cancer cells |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of 2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
- Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a notable decrease in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
- Cancer Research : In vitro assays using human breast cancer cell lines showed that treatment with the compound led to a dose-dependent increase in apoptotic cells, indicating its potential as an antitumor agent.
Pharmacokinetics
The pharmacokinetic profile of 2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester is not extensively characterized; however, factors such as solubility, stability under physiological conditions, and metabolic pathways are critical for understanding its bioavailability and therapeutic efficacy.
Q & A
Q. What advanced analytical techniques characterize trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
